molecular formula C25H38O4 B1247486 16-O-deacetyl-16-epi-scalarolbutenolide

16-O-deacetyl-16-epi-scalarolbutenolide

Cat. No. B1247486
M. Wt: 402.6 g/mol
InChI Key: WXBIVFTUNMFIEW-BIDUORLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-O-deacetyl-16-epi-scalarolbutenolide is a scalarane sesterterpenoid isolated from the marine sponge Hyrtios erectus that exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a gamma-lactone, a secondary alcohol, an organic heteropentacyclic compound and a scalarane sesterterpenoid.

Scientific Research Applications

Anticancer and Cytotoxic Properties

  • Cytotoxicity Against Cancer Cell Lines : Several scalarane sesterterpenoids, including compounds related to 16-O-deacetyl-16-epi-scalarolbutenolide, have shown significant in vitro cytotoxicity against human cancer cell lines, with GI50 values as low as 5.2 μM (Lee, Lee, Lee, Lee, Kang, & Yun, 2014).
  • Anticancer Activity : Related compounds demonstrated antiproliferative activity against various cancer cell lines, including cervical cancer HeLa cells. 12-Deacetyl-12-epi-scalaradial, a similar compound, suppressed the proliferation of HeLa cells through the MAPK/ERK pathway and influenced the nuclear receptor Nur77 (Zhou, Peng, Tian, Su, Wang, Lin, Zeng, Sheu, & Chen, 2020).

Antimicrobial Activity

  • Antimycobacterial Properties : Some scalarane sesterterpenes, including 16-epi-scalarolbutenolide, displayed moderate inhibitory activity against Mycobacterium tuberculosis (Youssef, Shaala, & Emara, 2005).

Chemical Synthesis and Structural Studies

  • Synthesis and Structural Elucidation : Research has been conducted on the synthesis and structural analysis of scalarane sesterterpenoids, which includes compounds structurally similar to 16-O-deacetyl-16-epi-scalarolbutenolide. These studies are crucial for understanding the chemical properties and potential pharmaceutical applications of these compounds (Chen, Yuan, Wang, Hua, Ren, & Zeng, 2011).

properties

Product Name

16-O-deacetyl-16-epi-scalarolbutenolide

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(4S,5aS,5bR,7aS,11aS,11bR,13R,13aR,13bS)-4,13-dihydroxy-5b,8,8,11a,13a-pentamethyl-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-4H-phenanthro[1,2-g][1]benzofuran-2-one

InChI

InChI=1S/C25H38O4/c1-22(2)8-6-9-23(3)16(22)7-10-24(4)17(23)13-19(27)25(5)18(24)12-15(26)14-11-20(28)29-21(14)25/h11,15-19,21,26-27H,6-10,12-13H2,1-5H3/t15-,16-,17+,18-,19+,21-,23-,24+,25+/m0/s1

InChI Key

WXBIVFTUNMFIEW-BIDUORLQSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)O[C@@H]54)O)C)O)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC(C5=CC(=O)OC54)O)C)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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